2-(Cyclobutoxymethyl)-3-methylbutane-1-sulfonyl chloride
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Overview
Description
2-(Cyclobutoxymethyl)-3-methylbutane-1-sulfonyl chloride is an organic compound that features a sulfonyl chloride functional group attached to a cyclobutoxymethyl and a methylbutane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutoxymethyl)-3-methylbutane-1-sulfonyl chloride typically involves the reaction of 2-(Cyclobutoxymethyl)-3-methylbutane-1-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-(Cyclobutoxymethyl)-3-methylbutane-1-sulfonic acid+Thionyl chloride→2-(Cyclobutoxymethyl)-3-methylbutane-1-sulfonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires careful handling due to its corrosive nature and the release of sulfur dioxide and hydrogen chloride gases.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutoxymethyl)-3-methylbutane-1-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Reduction: The sulfonyl chloride can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran as the solvent.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
2-(Cyclobutoxymethyl)-3-methylbutane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of sulfonamide-based drugs.
Material Science: Utilized in the modification of polymers to introduce sulfonyl functional groups, enhancing material properties like thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2-(Cyclobutoxymethyl)-3-methylbutane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent, transferring the sulfonyl group to nucleophilic substrates.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but lacks the cyclobutoxymethyl and methylbutane moieties.
Benzenesulfonyl Chloride: Contains an aromatic ring, offering different reactivity and applications compared to the aliphatic 2-(Cyclobutoxymethyl)-3-methylbutane-1-sulfonyl chloride.
Tosyl Chloride: Another aromatic sulfonyl chloride, commonly used in organic synthesis for sulfonylation reactions.
Uniqueness
This compound is unique due to its specific structure, which combines a cyclobutoxymethyl group with a methylbutane backbone. This unique structure can impart distinct reactivity and selectivity in chemical reactions, making it valuable for specialized applications in organic synthesis and material science.
Properties
Molecular Formula |
C10H19ClO3S |
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Molecular Weight |
254.77 g/mol |
IUPAC Name |
2-(cyclobutyloxymethyl)-3-methylbutane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO3S/c1-8(2)9(7-15(11,12)13)6-14-10-4-3-5-10/h8-10H,3-7H2,1-2H3 |
InChI Key |
XHLZEPMIWVPMLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(COC1CCC1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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